![molecular formula C13H19ClN2 B1357255 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine CAS No. 914207-57-1](/img/structure/B1357255.png)
2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine
Overview
Description
2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine, also known as 4-chloro-N-ethyl-2-piperidinamine, is a chemical compound commonly used in scientific research. It is a derivative of piperidine, a cyclic organic compound that is found in many natural products, such as alkaloids. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
2-(4-Chlorophenyl)-2-piperidin-1-ylethanaminethyl-2-piperidinamine has been used in a variety of scientific research applications. It has been used as a tool in medicinal chemistry to study the effects of various drugs on the body. It has also been used in pharmacology to study the action of drugs on specific receptors in the body. In addition, it has been used in biochemistry to study the effects of various enzymes on the metabolism of drugs.
Mechanism of Action
- The primary target of 4-Chlorophenethylamine is the cAMP-dependent protein kinase catalytic subunit alpha (PKA-Cα). PKA-Cα plays a crucial role in cellular signaling by phosphorylating various substrates in both the cytoplasm and the nucleus .
- Additionally, 4-Chlorophenethylamine interacts with the cAMP-dependent protein kinase inhibitor alpha (PKIα), which modulates PKA activity .
- Upon binding to PKA-Cα, 4-Chlorophenethylamine phosphorylates numerous substrates, leading to downstream effects. These phosphorylation events regulate cellular processes such as gene expression, metabolism, and cell growth .
- The activation of PKA-Cα triggers a cascade of events. For example, it can phosphorylate transcription factors, altering gene expression. It can also modulate ion channels, affecting cellular excitability and neurotransmitter release .
Target of Action
Mode of Action
Biochemical Pathways
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-2-piperidin-1-ylethanaminethyl-2-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with caution.
Future Directions
There are several potential future directions for the use of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanaminethyl-2-piperidinamine. One potential direction is to explore the potential therapeutic uses of this compound. It could be used to treat a range of conditions, such as pain, inflammation, and neurological disorders. In addition, it could be used to develop new drugs or to improve the efficacy of existing drugs. Another potential direction is to explore the potential use of this compound in drug delivery systems. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential uses.
properties
IUPAC Name |
2-(4-chlorophenyl)-2-piperidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBRFDLWSDKKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586451 | |
Record name | 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914207-57-1 | |
Record name | 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.